molecular formula C₂₁H₅₂O₆Si₅ B1140603 D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- CAS No. 55529-69-6

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-

Cat. No. B1140603
CAS RN: 55529-69-6
M. Wt: 541.06
InChI Key:
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Description

Synthesis Analysis

The synthesis of D-Mannopyranose derivatives, including those with trimethylsilyl groups, typically involves selective protection and deprotection strategies. For instance, synthesis approaches for related compounds have utilized protective groups and methylation with diazomethane to achieve targeted structural features (Seymour, 1973). Chemical synthesis strategies often aim to introduce specific functional groups or structural modifications while preserving the integrity of the carbohydrate skeleton.

Molecular Structure Analysis

The molecular structure of D-Mannopyranose derivatives, such as those analyzed by gas-liquid chromatography-chemical-ionization mass spectrometry, reveals distinct fragmentation patterns and high-intensity fragment ions, facilitating the differentiation between various isomers and derivatives (Murata & Takahashi, 1978). The structural analysis underscores the importance of trimethylsilyl groups in enhancing the detectability and analysis of carbohydrate molecules.

Chemical Reactions and Properties

The chemical reactivity of D-Mannopyranose derivatives is influenced by the presence of trimethylsilyl groups. These groups can be selectively introduced or removed, altering the compound's reactivity and properties. The synthesis of complex oligosaccharides from D-Mannose, involving dehydrative glycosylation reactions, highlights the compound's utility in forming glycosidic bonds and constructing carbohydrate structures (Hirooka et al., 2002).

Scientific Research Applications

  • Synthesis of Hexopyranose Analogs : Research by Darrow and Drueckhammer (1994) demonstrates the synthesis of cyclic analogs of D-glucopyranose and D-mannopyranose, where the anomeric carbon is replaced with phosphorus. These analogs have applications in studying carbohydrate chemistry and reactions (Darrow & Drueckhammer, 1994).

  • Stereoselective C-Allylation : Hosomi, Sakata, and Sakurai (1984) focused on the highly stereoselective C-allylation of glycopyranosides, including D-mannopyranose derivatives. This method has applications in the synthesis of complex carbohydrate structures (Hosomi, Sakata, & Sakurai, 1984).

  • Carbasugar Synthesis : Gómez et al. (2004) developed a method for synthesizing carbasugars from D-mannose, which are important in the study of glycosidase inhibitors and the development of new therapeutic agents (Gómez, Moreno, Valverde, & López, 2004).

  • Process Improvement in Mannose Derivatives Synthesis : Wang We (2014) modified existing synthetic methods for important mannose derivatives, demonstrating the efficiency of microwave-assisted synthesis. This has implications for the industrial production of these compounds (Wang We, 2014).

  • Mass Spectrometry of Pyranoses : Havlicek, Brennan, and Scheuer (1971) studied the influence of stereochemistry on the mass spectra of trimethylsilylated pyranoses, including D-mannopyranose. This research aids in the structural analysis of carbohydrates (Havlicek, Brennan, & Scheuer, 1971).

Future Directions

The future directions for “D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-” are not specified in the search results. However, given its structural similarity to D-Mannopyranose, it may find use in similar applications, such as in the study of T-lymphocyte mediated inflammatory diseases .

properties

IUPAC Name

trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AUGMSIGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-

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